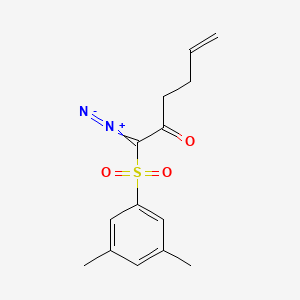
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound known for its unique structure and reactivity. It features a diazonium group, a sulfonyl group, and a conjugated diene system, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. The sulfonyl group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazonium intermediate. The use of automated systems to control temperature and reagent addition can enhance yield and purity. The sulfonation step may be optimized using catalysts or specific reaction conditions to ensure efficient incorporation of the sulfonyl group.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution: Halogenated, hydroxylated, or aminated derivatives.
Coupling: Azo compounds with vibrant colors.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the reactivity of the diazonium group, which can undergo substitution or coupling reactions. The sulfonyl group enhances the compound’s solubility and reactivity, while the conjugated diene system can participate in various cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Unique due to its specific substitution pattern and conjugated diene system.
Other Diazonium Salts: Similar in reactivity but may lack the sulfonyl group or the conjugated diene system.
Sulfonyl-Substituted Compounds: Share the sulfonyl group but may not have the diazonium functionality.
Propriétés
Numéro CAS |
923001-88-1 |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
1-diazo-1-(3,5-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-13(17)14(16-15)20(18,19)12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 |
Clé InChI |
PDXMSZKZFYSHRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



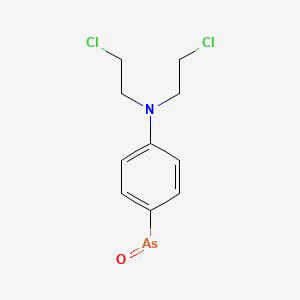

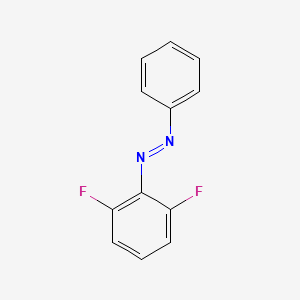
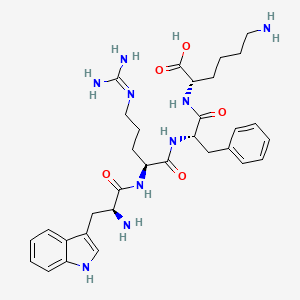
![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
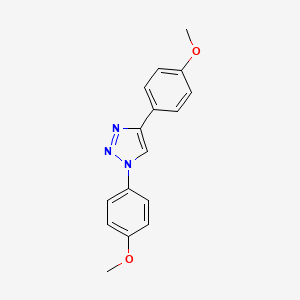
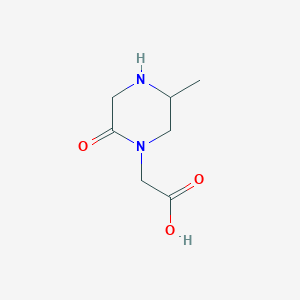
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)

![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
